methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a hydroxy-phenylethyl group, and a benzoate ester. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Hydroxy-Phenylethyl Group: This step involves the reaction of the triazole intermediate with a suitable phenylethyl derivative under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The hydroxy-phenylethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and hydroxy-phenylethyl group make it a versatile compound for various applications.
Biological Activity
Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate is a compound that incorporates the 1,2,3-triazole moiety known for its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a triazole ring attached to a benzoate group, which enhances its pharmacological potential. The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method that allows for efficient formation of the triazole ring under mild conditions .
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1,2,3-triazole structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potential in inhibiting various cancer cell lines. A notable study reported that triazole derivatives displayed IC50 values in the range of 1.1 to 4.24 µM against different cancer cell lines such as MCF-7 and HCT-116 .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
Compound B | HCT-116 | 2.6 | Induction of apoptosis |
Compound C | HepG2 | 1.4 | Cell cycle arrest |
The mechanism primarily involves inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Triazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 16 µg/mL |
Compound E | S. aureus | 8 µg/mL |
These antimicrobial activities are attributed to the ability of triazoles to disrupt bacterial cell wall synthesis and function .
Case Studies and Research Findings
A comprehensive study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various triazole derivatives with promising anticancer and antimicrobial activities. The study utilized molecular docking techniques to predict interactions between the synthesized compounds and their biological targets, reinforcing the observed biological activities through computational models .
In another case study focusing on glycine transporter inhibitors, certain triazole derivatives exhibited significant inhibitory effects on glycine uptake in HEK293 cells, suggesting potential applications in treating neurological disorders .
Properties
IUPAC Name |
methyl 3-[[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-19(26)14-8-5-9-15(10-14)20-18(25)16-11-23(22-21-16)12-17(24)13-6-3-2-4-7-13/h2-11,17,24H,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHADFBNGRQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.